
(3-Aminopyrrolidin-1-yl)(4-chlorophenyl)methanone
Overview
Description
Synthesis Analysis
While specific synthesis methods for “(3-Aminopyrrolidin-1-yl)(4-chlorophenyl)methanone” were not found, pyrrolidine derivatives have been synthesized using various methods. For instance, one approach involves ring construction from different cyclic or acyclic precursors . Another strategy involves the functionalization of preformed pyrrolidine rings .Scientific Research Applications
Synthesis and Characterization
The compound has been synthesized and characterized in several studies, demonstrating its potential in various chemical reactions and as a precursor for further chemical modifications. For instance, Shahana and Yardily (2020) synthesized novel compounds including (4-amino-2-(4-chlorophenyl)aminothiazol-5-yl)(thiophene-2-yl)methanone, employing UV, IR, 1H, and 13C NMR spectroscopy, and high-resolution mass spectrometry. The study utilized density functional theory (DFT) calculations for structural optimization and explored the antibacterial activity through molecular docking studies, highlighting the compound's applications in developing new antibacterial agents (Shahana & Yardily, 2020).
Antimicrobial and Anticancer Properties
Several research efforts have been directed towards exploring the antimicrobial and anticancer properties of derivatives of (3-Aminopyrrolidin-1-yl)(4-chlorophenyl)methanone. Hafez, El-Gazzar, and Al-Hussain (2016) synthesized pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, evaluating their in vitro antimicrobial and anticancer activities. The study found that certain compounds exhibited higher anticancer activity than the reference drug, doxorubicin, and also showed significant antimicrobial activity, suggesting the therapeutic potential of these derivatives (Hafez, El-Gazzar, & Al-Hussain, 2016).
Molecular Docking and Theoretical Studies
Molecular docking and theoretical studies have been extensively used to predict the interaction of (3-Aminopyrrolidin-1-yl)(4-chlorophenyl)methanone derivatives with biological targets. Jayasheela et al. (2018) conducted a comprehensive study on the anti-Candida agent, 4-chlorophenyl ({[1E-3(1H-imidazole-1-yl)-1-phenylpropylidene}oxy)methanone, employing various spectroscopic techniques and DFT calculations. The study demonstrated the compound's potential as an anti-Candida agent through molecular docking studies, highlighting its pharmacological relevance (Jayasheela et al., 2018).
Future Directions
While specific future directions for “(3-Aminopyrrolidin-1-yl)(4-chlorophenyl)methanone” were not found, research into pyrrolidine derivatives continues to be a significant area of interest in medicinal chemistry . This includes the design of new pyrrolidine compounds with different biological profiles .
Mechanism of Action
Mode of Action
The pyrrolidine ring in the compound could potentially interact with biological targets through hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions .
Biochemical Pathways
Without specific information on “(3-Aminopyrrolidin-1-yl)(4-chlorophenyl)methanone”, it’s difficult to determine the exact biochemical pathways it might affect. Pyrrolidine derivatives have been associated with a variety of biological activities, including antidiabetic effects through inhibition of the α-amylase enzyme .
Pharmacokinetics
The presence of the pyrrolidine ring could potentially influence these properties, as pyrrolidine derivatives are known to have good bioavailability .
Result of Action
Compounds containing a pyrrolidine ring have been associated with a variety of biological activities, including antidiabetic, antibacterial, and antifungal effects .
properties
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(4-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-9-3-1-8(2-4-9)11(15)14-6-5-10(13)7-14/h1-4,10H,5-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEFURKVIBJSEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminopyrrolidin-1-yl)(4-chlorophenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl ((3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate](/img/structure/B1465198.png)
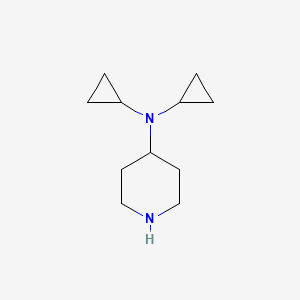

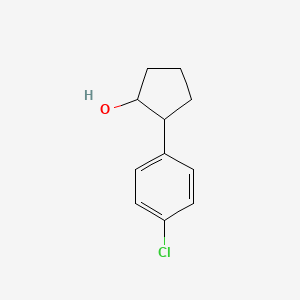
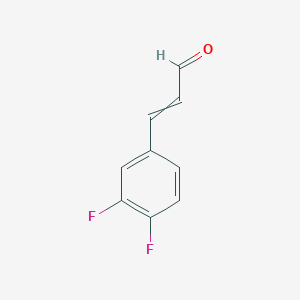
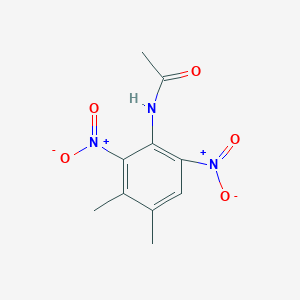


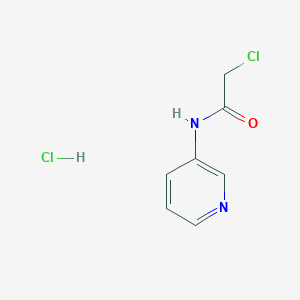

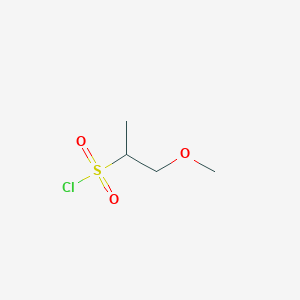

![3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B1465219.png)
![[4-(4-Methylphenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1465221.png)